2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide
Description
Properties
IUPAC Name |
1-[[2-(4-chloro-2-methylphenoxy)acetyl]amino]-3-phenylthiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O2S/c1-11-9-12(17)7-8-14(11)22-10-15(21)19-20-16(23)18-13-5-3-2-4-6-13/h2-9H,10H2,1H3,(H,19,21)(H2,18,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDFOSQATNQQRNE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NNC(=S)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 4-chloro-2-methylphenol with chloroacetic acid to form 2-(4-chloro-2-methylphenoxy)acetic acid. This intermediate is then reacted with thionyl chloride to form the corresponding acid chloride, which is subsequently reacted with phenyl isothiocyanate to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form quinone derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide involves its interaction with specific molecular targets. The phenylcarbamothioyl group can interact with thiol groups in proteins, potentially inhibiting enzyme activity. Additionally, the phenoxy group may interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
WH7 (2-(4-Chloro-2-methylphenoxy)-N-(4-H-1,2,4-triazol-3-yl)acetamide)
- Structural Differences: WH7 replaces the phenylcarbamothioylamino group with a 1,2,4-triazol-3-yl moiety.
- Biological Activity : WH7 acts as a synthetic auxin mimic, stimulating root growth inhibition and gene expression in Arabidopsis at low concentrations. Its potency is comparable to the herbicide 2,4-D, but with a distinct mechanism linked to auxin signaling pathways .
- SAR Insight: The triazole group enhances hydrogen-bonding interactions with auxin receptors, while the phenoxy group dictates spatial orientation for receptor binding .
Ani9 (2-(4-Chloro-2-methylphenoxy)-N-[(2-methoxyphenyl)methylideneamino]-acetamide)
- Structural Differences: Ani9 features a 2-methoxyphenylmethylideneamino group instead of phenylcarbamothioylamino.
- SAR Insight : The methoxy group in Ani9 enhances hydrophobicity and likely contributes to TMEM16A binding pocket interactions.
Compounds 3 and 8 (Thiadiazole-based Acetamides)
- Structural Differences: Compound 3 (N-(4-chlorophenyl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) and Compound 8 (N-(6-nitrobenzothiazol-2-yl)-2-[(5-((4-nitrophenyl)amino)-1,3,4-thiadiazol-2-yl)thio]acetamide) incorporate thiadiazole and benzothiazole rings.
- Biological Activity : Both compounds inhibit Akt activity (>85%), induce apoptosis, and arrest the cell cycle in glioma cells. Molecular docking studies highlight π-π interactions and hydrogen bonds as key binding mechanisms .
- SAR Insight : The thiadiazole core enhances electron-withdrawing properties, critical for Akt inhibition, while the nitro groups improve cellular uptake .
UCM765 (N-{2-[(3-Methoxyphenyl)phenylamino]ethyl}acetamide)
- Structural Differences: UCM765 has a phenylaminoethyl side chain instead of the phenoxy-carbamothioyl system.
- Biological Activity : A selective MT2 melatonin receptor agonist with sleep-inducing and anxiolytic properties. Improved metabolic stability over earlier derivatives is attributed to reduced oxidative metabolism .
Key SAR Trends :
Phenoxy vs. Thiadiazole Core: Phenoxy-containing compounds (e.g., WH7, Ani9) target ion channels or plant receptors, while thiadiazole derivatives (Compounds 3, 8) favor kinase inhibition.
Substituent Effects: Electron-withdrawing groups (Cl, NO₂) enhance target affinity and cellular penetration. Hydrogen-bonding groups (triazole, carbamothioyl) improve receptor interactions.
Metabolic Stability: Bulky substituents (e.g., phenylcarbamothioyl) may reduce metabolic degradation compared to smaller groups (methylideneamino) .
Biological Activity
2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide is a compound with significant biological activity, particularly in the context of cancer research and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a chloro-substituted phenoxy group and a carbamothioyl moiety, which are crucial for its biological interactions. Its molecular formula is .
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and pathways involved in tumor growth. It has been identified as a potential inhibitor of c-Met, a receptor tyrosine kinase implicated in various cancers. By selectively targeting tumor cells expressing c-Met, the compound may mitigate side effects typically associated with conventional therapies .
Biological Activity
In Vitro Studies:
- Antitumor Activity: Studies have shown that this compound exhibits potent antitumor effects in various cancer cell lines. The compound inhibits cell proliferation by inducing apoptosis and disrupting cell cycle progression.
- Enzyme Inhibition: The compound has been reported to inhibit dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis in rapidly dividing cells. This inhibition can lead to reduced tumor growth and enhanced efficacy in combination with other chemotherapeutic agents .
In Vivo Studies:
Animal models have demonstrated that treatment with this compound results in significant tumor regression. For example, in xenograft models, administration of the compound led to a marked decrease in tumor volume compared to controls .
Case Studies
- Case Study A: A clinical trial involving patients with advanced solid tumors assessed the efficacy of this compound combined with standard chemotherapy. Results indicated improved response rates and prolonged survival in patients who received the combination therapy compared to those on chemotherapy alone.
- Case Study B: Research on a specific cohort of lung cancer patients highlighted the compound's ability to enhance the effects of existing treatments while minimizing adverse effects. Patients treated with this regimen reported fewer side effects and improved quality of life metrics .
Toxicological Profile
While the compound shows promising therapeutic potential, it is essential to consider its safety profile:
- Acute Toxicity: Initial studies indicate that high doses can lead to liver and kidney toxicity, similar to other compounds within its class .
- Chronic Effects: Long-term exposure studies are needed to fully understand any potential carcinogenic risks associated with this compound.
Comparative Analysis
| Property | This compound | Other Compounds (e.g., MCPA) |
|---|---|---|
| Antitumor Activity | High | Moderate |
| Enzyme Inhibition | DHFR, c-Met | Limited |
| Acute Toxicity | Liver and kidney effects at high doses | Similar effects |
| Chronic Toxicity | Under investigation | Documented risks |
Q & A
Basic Research Questions
Q. What are the critical steps in synthesizing 2-(4-chloro-2-methylphenoxy)-N-[(phenylcarbamothioyl)amino]acetamide, and how is reaction progress monitored?
- Methodology :
- Step 1 : Coupling reactions using TBTU (2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate) as a condensing agent under controlled temperatures (0–5°C) to minimize side reactions.
- Step 2 : Intermediate purification via liquid-liquid extraction (e.g., DCM washes with HCl, water, and brine) followed by anhydrous sodium sulfate drying .
- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:3, v:v) to track reaction completion. Confirm product identity via melting point analysis and NMR spectroscopy .
Q. Which spectroscopic methods are essential for confirming the compound’s structure?
- Key Techniques :
- 1H/13C NMR : Assign signals for the phenoxy, acetamide, and phenylcarbamothioyl groups. DMSO-d6 is recommended for solubility and resolution .
- FTIR : Identify characteristic bands (e.g., C=O stretch at ~1650–1700 cm⁻¹, N–H bending at ~1550 cm⁻¹) .
- X-ray Crystallography : Resolve intramolecular interactions (e.g., C–H⋯O hydrogen bonds) and confirm stereochemistry .
Q. What are common impurities in the synthesis, and how are they identified?
- Impurity Sources :
- Unreacted intermediates (e.g., 4-chloro-2-methylphenol derivatives) or side products from incomplete coupling.
- Detection : High-performance liquid chromatography (HPLC) with reference standards (e.g., brominated or nitro-substituted analogs) for comparison .
Advanced Research Questions
Q. How can conflicting NMR data (e.g., unexpected splitting or shifts) be resolved during characterization?
- Strategies :
- Variable Temperature NMR : Assess dynamic effects (e.g., hindered rotation of the phenylcarbamothioyl group).
- 2D NMR (COSY, HSQC) : Correlate proton and carbon signals to resolve overlapping peaks .
- Comparative Analysis : Cross-reference with crystallographic data (e.g., bond angles and torsional strain affecting chemical shifts) .
Q. What strategies optimize multi-step synthesis yields for this compound?
- Optimization Tips :
- Reagent Stoichiometry : Use 1.2–1.5 equivalents of TBTU to ensure complete activation of carboxylic acid intermediates.
- Temperature Control : Maintain ≤5°C during coupling to suppress hydrolysis .
- Solvent Selection : Dry DCM minimizes side reactions; acetonitrile may improve solubility for specific intermediates .
Q. How do substituents on the phenyl ring influence reactivity and physical properties?
- Substituent Effects :
- Electron-Withdrawing Groups (e.g., –Cl) : Increase electrophilicity of the acetamide carbonyl, enhancing nucleophilic attack in downstream reactions .
- Steric Hindrance : Methyl groups at the ortho position (2-methylphenoxy) may reduce crystallinity but improve solubility in non-polar solvents .
- Validation : Computational modeling (e.g., DFT calculations) to predict electronic effects and compare with experimental data .
Q. Can computational methods predict the biological activity of this compound?
- Approaches :
- Molecular Docking : Use software (e.g., AutoDock Vina) to simulate binding to target proteins (e.g., SARS-CoV-2 main protease, if applicable) .
- ADMET Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) based on structural features .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
